molecular formula C17H17FN4O5S B2437086 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034404-54-9

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2437086
CAS No.: 2034404-54-9
M. Wt: 408.4
InChI Key: AMZOBJZESWEQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C17H17FN4O5S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms

Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. Research on selective OX1R antagonists like SB-649868 and GSK1059865, but not JNJ-10397049, showed their potential in reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting a major role of OX1R mechanisms in binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Antioxidant Properties of Heterocyclic Compounds

The preparation and characterization of coumarin substituted heterocyclic compounds demonstrated high antioxidant activities, with scavenging activity reaching 80% at concentration 1000 μg/mL. This highlights the potential of such compounds in oxidative stress-related applications (Abd-Almonuim, Mohammed, Al-khalifa, 2020).

Crystal Structure and Pesticidal Activity

Research on benzoylurea pesticides, including the crystal structure analysis of flufenoxuron, illustrates the potential of such compounds in agricultural applications. The study revealed how hydrogen bonds and π–π interactions contribute to a three-dimensional architecture, underlining the structural basis for pesticidal activity (Jeon et al., 2014).

Donor-Acceptor Systems for Optoelectronic Applications

Studies on monomers and polymers based on benzothiadiazole units with fluorinated acceptors have shown significant potential in optoelectronic applications due to their low bandgap values and electrochromic properties. This highlights the importance of structural modifications to tailor electronic and optical properties for specific applications (Çakal et al., 2021).

Alzheimer's Disease Therapeutics

Benzofuranylthiazole derivatives containing the aryl-urea moiety have been evaluated as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitors, showing potential as multitasking agents in Alzheimer's disease treatment. The synthesized compounds exhibited inhibitory activity on both AChE and BuChE, suggesting their therapeutic potential (Kurt et al., 2015).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O5S/c1-21-13-6-11(18)12(7-14(13)22(2)28(21,24)25)20-17(23)19-8-10-3-4-15-16(5-10)27-9-26-15/h3-7H,8-9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZOBJZESWEQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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